Pendolmycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWIAYMFHOJRY-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152428 | |
| Record name | Pendolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119375-01-8 | |
| Record name | Pendolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pendolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Studies of Pendolmycin
Discovery and Original Isolation from Microbial Sources
Pendolmycin is an indole (B1671886) alkaloid natural product belonging to the indolactam class of compounds. Its discovery and subsequent isolation have been documented from specific microbial sources, highlighting the metabolic potential of certain actinomycete genera.
The initial discovery and isolation of this compound were reported from the fermentation broth of a Nocardiopsis species. nih.govresearchgate.netnaturalproducts.net Specifically, the strain designated SA1715 was identified as a producer of this novel indole alkaloid. researchgate.net The genus Nocardiopsis, a group of Gram-positive, spore-forming bacteria, is recognized as a prolific source of structurally diverse and biologically active secondary metabolites, including alkaloids, peptides, and polyketides. nih.govresearchgate.net The isolation of this compound from this genus contributed to the understanding of Nocardiopsis as a valuable source for novel natural products with potential applications. nih.govresearchgate.netinnovareacademics.in
Subsequent studies have also identified this compound as a metabolite produced by the marine actinomycete Marinactinospora thermotolerans. mdpi.comnih.gov In one study, the strain SCSIO 00652, isolated from a deep-sea environment, was found to produce this compound along with other new and known indolactam and β-carboline alkaloids. capes.gov.bracs.orgresearchgate.netnih.gov This discovery was significant as it expanded the known habitats of this compound-producing organisms to marine ecosystems. M. thermotolerans belongs to the family Nocardiopsaceae, further linking the biosynthetic capability for this compound to this particular lineage of actinomycetes. capes.gov.bracs.orgnih.gov The production of this compound in this strain is facilitated by the mpn biosynthetic gene cluster, which includes the prenyltransferase MpnD responsible for a key step in its synthesis. nih.govresearchgate.netresearchgate.net
Isolation from Nocardiopsis Species
Relationships to Other Indolactam Natural Products
This compound is structurally and biosynthetically related to a larger family of potent biological compounds known as the indolactam alkaloids, which share a common nine-membered lactam ring structure. nih.gov Its relationship to key members of this family, such as Lyngbyatoxin A, the Teleocidins, and Indolactam V, is well-established. nih.govresearchgate.net
This compound shares a close structural relationship with Lyngbyatoxin A (also known as Teleocidin A1). researchgate.netnih.govcaymanchem.com Both compounds are built upon the core indolactam scaffold and are considered members of the teleocidin class. researchgate.net The primary structural difference lies in the prenyl group attached to the C-7 position of the indole ring. nih.govresearchgate.net In this compound, this is a dimethylallyl group, whereas Lyngbyatoxin A possesses a larger geranyl group at the same position. nih.govresearchgate.net This difference arises from the substrate specificity of the respective prenyltransferase enzymes (MpnD for this compound and LtxC/TleC for Lyngbyatoxin A) that catalyze this modification. nih.govresearchgate.net Both Lyngbyatoxin A and this compound are derived from the common biosynthetic intermediate, (-)-Indolactam V. nih.govnih.gov Functionally, Lyngbyatoxin A is a potent activator of protein kinase C (PKC) and a known tumor promoter. nih.govnih.govglpbio.com
This compound is often discussed in comparison to the teleocidins, particularly Teleocidin A and Teleocidin B-4, due to their shared indolactam framework. researchgate.net
Teleocidin A (specifically Teleocidin A1): This compound is identical to Lyngbyatoxin A. nih.govcaymanchem.com Therefore, the comparison with this compound is the same as described above: they share the same core but differ in the C-7 side chain (dimethylallyl in this compound vs. geranyl in Teleocidin A1). nih.gov Both are products of biosynthetic pathways that diverge from Indolactam V. nih.govescholarship.orgrsc.org
Teleocidin B-4: This compound also belongs to the teleocidin family and is structurally more complex than this compound. wikidata.orgnih.gov While both originate from the Indolactam V core, the terpene-derived moiety in Teleocidin B-4 is not only a geranyl group but is also further cyclized back onto the indole ring, forming an additional six-membered ring. nih.govacs.org This cyclization is catalyzed by the methyltransferase TleD. caymanchem.comacs.org The biosynthesis of both this compound and Teleocidin B-4 can be reconstituted in heterologous hosts, demonstrating their common origin and the modularity of the tailoring enzymes that create their final structures. nih.govresearchgate.net
| Compound | Core Structure | C-7 Substituent | Key Biosynthetic Feature | Primary Microbial Source(s) |
|---|---|---|---|---|
| This compound | Indolactam | Dimethylallyl | Prenylation by MpnD nih.govresearchgate.net | Nocardiopsis sp., Marinactinospora thermotolerans researchgate.netcapes.gov.br |
| Lyngbyatoxin A (Teleocidin A1) | Indolactam | Geranyl | Prenylation by LtxC/TleC nih.govresearchgate.net | Moorea producens, Streptomyces sp. nih.govnih.govcaymanchem.com |
| Teleocidin B-4 | Indolactam | Cyclized Geranyl | Prenylation and subsequent cyclization by TleD nih.govacs.org | Streptomyces sp. wikidata.orgnih.govguidetopharmacology.org |
Indolactam V is the common biosynthetic precursor to this compound and other C-7 substituted indolactam alkaloids. nih.gov The biosynthesis begins with the condensation of L-valine and L-tryptophan, followed by cyclization to form the characteristic nine-membered ring of (-)-Indolactam V. nih.govresearchgate.net This core structure is then acted upon by various "tailoring" enzymes, which create the diversity seen in this family of natural products. nih.gov this compound is formed through the direct "reverse" prenylation of (-)-Indolactam V at the C-7 position of the indole ring, a reaction that utilizes dimethylallyl pyrophosphate as the prenyl donor and is catalyzed by the prenyltransferase enzyme MpnD. nih.govresearchgate.net This derivational pathway has been confirmed through total synthesis efforts and heterologous expression studies, which use (-)-Indolactam V as the starting point for the synthesis of this compound. nih.govnih.govescholarship.orgrsc.org
Biosynthesis of Pendolmycin
Identification and Characterization of Biosynthetic Gene Clusters
The genetic blueprint for pendolmycin synthesis is encoded within a specific biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been pivotal in understanding how this complex molecule is assembled.
The mpnB-D Gene Cluster in Marinactinospora thermotolerans
The biosynthetic gene cluster responsible for this compound production was identified in the deep-sea bacterium Marinactinospora thermotolerans SCSIO 00652. nih.govdsmz.de This bacterium was isolated from a deep-sea sediment sample collected from the South China Sea at a depth of 3,865 meters. asm.org Through bioinformatics analysis and gene inactivation studies, a single gene cluster, designated mpn, was found to be responsible for the biosynthesis of both this compound and its methylated derivative, methylthis compound. nih.gov
The core of this cluster consists of three key genes: mpnB, mpnC, and mpnD. nih.gov These genes encode the essential enzymes that collaboratively catalyze the formation of the this compound scaffold from precursor molecules. nih.gov The entire BGC, identified as BGC0000391 in the MIBiG database, is complete and spans a region of 14,231 nucleotides. secondarymetabolites.org The identification of this cluster provided the foundational knowledge for dissecting the enzymatic steps in the this compound biosynthetic pathway. nih.gov
Enzymatic Mechanisms Catalyzing this compound Formation
The formation of this compound is a multi-step process orchestrated by the enzymes encoded by the mpn gene cluster. Each enzyme plays a distinct and crucial role in the assembly and modification of the final product.
Non-Ribosomal Peptide Synthetase (MpnB) Functionality
The biosynthesis of this compound is initiated by a non-ribosomal peptide synthetase (NRPS), MpnB. nih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. uzh.chnih.gov MpnB is a two-module NRPS that activates and links the initial building blocks of this compound. nih.gov Specifically, MpnB utilizes L-tryptophan and either L-isoleucine or L-valine as substrates. nih.gov
The adenylation (A) domain within the NRPS is responsible for selecting and activating the specific amino acid substrates by converting them to aminoacyl-adenylates. beilstein-journals.org The activated amino acids are then tethered to a peptidyl carrier protein (PCP) domain. uzh.ch MpnB catalyzes the formation of a dipeptide intermediate, which is then reductively released to form N-methyl-L-valyl-L-tryptophanol (NMVT). nih.gov This initial step sets the stage for subsequent enzymatic modifications.
Cytochrome P450 (MpnC) Catalysis
Following the action of MpnB, a cytochrome P450 monooxygenase, MpnC, comes into play. nih.gov Cytochrome P450 enzymes are a versatile class of heme-containing proteins that typically catalyze oxidation reactions. mdpi.comnsf.gov In the this compound pathway, MpnC catalyzes the cyclization of the linear dipeptide aldehyde intermediate, NMVT, to form the characteristic nine-membered indolactam ring structure known as (-)-indolactam V (ILV). nih.govacs.org This cyclization is a critical step in forming the core scaffold of this compound. The interplay between NRPS and P450 enzymes is a common theme in the biosynthesis of complex peptide-based natural products. nih.gov
Prenyltransferase (MpnD) Activity
The final key enzymatic step in this compound biosynthesis is catalyzed by the prenyltransferase MpnD. nih.gov MpnD is an aromatic prenyltransferase that attaches a dimethylallyl group to the C-7 position of the indole (B1671886) ring of ILV. nih.govacs.org This reaction utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. kek.jp
Interestingly, in vitro studies have shown that MpnD exhibits relaxed substrate specificity, capable of accepting various prenyl donors with chain lengths ranging from C5 to C25. kek.jprcsb.org However, in the context of this compound biosynthesis, it specifically transfers a dimethylallyl (C5) group. nih.gov
The prenylation reaction catalyzed by MpnD is notable for its "reverse" regioselectivity. kek.jprcsb.org This means the prenyl group is attached to the C-7 position of the indole nucleus, a less common site for electrophilic aromatic substitution. kek.jp MpnD is the first enzyme identified to catalyze the transfer of a C5 prenyl unit in this reverse manner to a tryptophan-derived natural product. nih.gov
Crystal structure analysis of MpnD in complex with (-)-indolactam V and a DMAPP analog has provided detailed structural insights into this reverse prenylation mechanism. rcsb.org The structure reveals the active site residues that govern substrate selection and the specific orientation required for the C-7 prenylation. rcsb.orgproteopedia.org This structural understanding has even allowed for structure-based enzyme engineering to alter the enzyme's preference for prenyl chain length and regioselectivity. kek.jprcsb.org
Mechanistic Insights into Reverse Prenylation
Biosynthetic Precursors and Intermediate Metabolites
The construction of this compound begins with simple amino acid building blocks and proceeds through key intermediate compounds. The central scaffold of this compound is the indolactam-V (ILV) core, which itself is derived from L-tryptophan and L-valine. nih.govacs.org
The formation of the (-)-indolactam V (ILV) core is a critical phase in the biosynthesis of this compound and related alkaloids. nih.gov This process is initiated by a two-module non-ribosomal peptide synthetase (NRPS), MpnB in the this compound pathway. nih.govacs.org
The biosynthetic sequence is as follows:
The NRPS enzyme activates and condenses L-valine and L-tryptophan. The valine residue is N-methylated during this process.
The resulting dipeptide, N-methyl-L-valyl-L-tryptophan, undergoes a reductive release from the NRPS to form the alcohol intermediate, N-methyl-L-valyl-L-tryptophanol (NMVT). acs.org
A cytochrome P450 monooxygenase, MpnC, then catalyzes an unusual intramolecular C-N bond formation. nih.govacs.org This step involves the cyclization of NMVT to create the nine-membered lactam ring fused to the indole structure, yielding (-)-indolactam V. nih.govresearchgate.net
The primary amino acid precursors for the this compound backbone are L-tryptophan and L-valine. nih.govwikipedia.org L-tryptophan provides the indole ring and part of the nine-membered ring system. frontiersin.org L-valine constitutes the remainder of the lactam ring. wikipedia.org
While L-valine is the specific precursor, the potential for incorporation of the structurally similar amino acid L-isoleucine exists, primarily through the promiscuity of the adenylation domain of the NRPS enzyme, MpnB. However, L-valine is the established substrate for the canonical biosynthetic pathway. nih.gov
Derivatives of the amino acid methionine play a crucial role. The N-methylation of the valine residue is accomplished using S-adenosylmethionine (SAM) as the methyl group donor, a common strategy in natural product biosynthesis. acs.orgnih.gov
Formation of the Indolactam-V Core
Heterologous Expression Systems for Enhanced Production
The production of this compound from its native producer, Marinactinospora thermotolerans, can be limited by factors such as slow growth or low yields. nih.gov To overcome these challenges, researchers have turned to heterologous expression, which involves transferring the biosynthetic gene cluster for this compound into a more tractable host organism for optimized production. nih.gov
The filamentous cyanobacterium Anabaena sp. strain PCC 7120 has been successfully engineered as a heterologous host for producing indolactam-based natural products, including this compound. nih.govnih.gov In a notable study, the genes responsible for this compound synthesis from M. thermotolerans (the mpn cluster) were codon-optimized for expression in the cyanobacterial host. nih.govacs.org
Specifically, the gene for the final biosynthetic step, mpnD, which encodes the prenyltransferase, was introduced into an Anabaena 7120 strain already engineered to produce the precursor, indolactam-V. acs.org This combinatorial biosynthesis approach successfully yielded this compound. nih.govresearchgate.netnih.gov This demonstrates that the cyanobacterial host not only supports the expression of actinobacterial genes but also provides the necessary precursor, dimethylallyl diphosphate (B83284) (DMAPP), for the final prenylation step. nih.gov
Actinobacteria, particularly species of the genus Streptomyces, are well-established hosts for the heterologous expression of natural product biosynthetic pathways. acs.org Given that the this compound gene cluster originates from an actinomycete, other actinobacterial hosts are logical candidates for improving production. nih.gov
The biosynthetic gene cluster for the related compound teleocidin B from Streptomyces blastmyceticus has been successfully expressed in Streptomyces lividans. acs.org This success highlights the potential of using well-characterized Streptomyces strains as expression platforms for this compound. The use of such systems can leverage established genetic tools and fermentation protocols to potentially achieve higher titers of the target compound. nih.govresearchgate.net
Chemical Synthesis Strategies for Pendolmycin and Its Analogues
Total Synthesis Approaches to (-)-Pendolmycin
The total synthesis of (-)-pendolmycin presents several key challenges, including the construction of the 3,4-disubstituted indole (B1671886) core, the formation of the conformationally strained nine-membered lactam ring, and the stereospecific installation of the C7 isoprenyl side chain, which features a quaternary carbon. nih.gov
Early efforts to synthesize (-)-pendolmycin established foundational strategies for assembling the core indolactam structure. An initial total synthesis accomplished the preparation of pendolmycin in a stereospecific manner, utilizing D-serine and L-valine as chiral sources. researchgate.net A critical step in this route involved an indole cyclization to form the benzene (B151609) ring portion of the molecule. researchgate.netnih.gov However, this early route was hampered by a low-yielding benzene ring formation step, which produced less than 20% of the desired product along with a variety of side products, limiting its practicality for generating significant quantities of the natural product. nih.govacs.org
More recent synthetic endeavors have focused on improving efficiency and stereocontrol. One notable modern approach involves a distortion-controlled indolyne functionalization reaction to create the crucial C4–N bond of the indole ring. nih.govrsc.org This is followed by an intramolecular conjugate addition to construct the nine-membered ring. nih.govrsc.org While this methodology provides excellent stereospecificity, it can be lengthy. For instance, one such synthesis required 23 steps from commercially available starting materials. nih.gov A more efficient stereospecific synthesis was later developed that proceeds in only 12 total steps from commercial precursors. nih.gov This streamlined route begins with the synthesis of the core natural product, (-)-indolactam V, which is then elaborated to (-)-pendolmycin. nih.gov
A divergent synthetic strategy offers significant advantages for producing not only this compound but also other related C7-substituted indolactam alkaloids like lyngbyatoxin A and teleocidin A-2. nih.govrsc.orgrsc.org This approach utilizes (-)-indolactam V as a common intermediate, which can be synthesized on a scalable level. nih.govnih.gov The key transformation is a late-stage functionalization of the C7 position of the indole nucleus. nih.govresearchgate.net
The general process involves:
Synthesis of (-)-Indolactam V : An efficient synthesis of the indolactam V core is the starting point. nih.govnih.gov
C7 Bromination : The C7 position of an N-protected indolactam V derivative is selectively brominated using a reagent like N-bromosuccinimide (NBS). nih.govnih.gov
Cross-Coupling : A palladium-catalyzed sp²–sp³ cross-coupling reaction is then used to introduce the isoprenyl side chain at the C7 position. nih.govnih.gov For this compound, this involves coupling the C7-bromoindole with a suitable prenyl-boron reagent (prenyl-BPin). nih.gov This step is particularly challenging as it must be performed in the presence of several sensitive functional groups, including an unprotected indole nitrogen and a secondary amide. nih.govrsc.org
Final Steps : The synthesis is completed through a series of final manipulations, such as selective reduction and olefination, to yield (-)-pendolmycin. nih.gov
This divergent approach, which transforms indolactam V to (-)-pendolmycin in just four steps, is highly efficient and provides a platform for accessing a variety of indolactam alkaloids. nih.govnih.gov
Table 1: Comparison of Key Synthetic Routes to (-)-Pendolmycin
| Synthetic Strategy | Key Features | Reported Steps (Overall) | Ref. |
| Early Total Synthesis | Stereospecific route using chiral pool starting materials; low-yield indole ring formation. | 16 | nih.govacs.org |
| Modern Stereospecific Synthesis | Distortion-controlled indolyne functionalization; lengthy sequence. | 23 | nih.gov |
| Divergent Synthesis | Late-stage C7 functionalization of (-)-indolactam V; efficient and flexible. | 12 | nih.gov |
Modern Stereospecific Synthesis Methodologies
Chemoenzymatic Synthesis of this compound and Related Compounds
Chemoenzymatic synthesis merges the versatility of chemical reactions with the high selectivity of biological catalysts, offering a powerful and sustainable alternative to purely chemical methods. mdpi.comrsc.org This approach has been successfully applied to the synthesis of this compound, leveraging the specific reactivity of enzymes to perform challenging transformations. mdpi.com
Prenyltransferases are enzymes that catalyze the attachment of prenyl groups to various molecules. rsc.org In the context of this compound synthesis, indole prenyltransferases are particularly valuable for installing the C7 side chain. Researchers have utilized the indole prenyltransferase MpnD, isolated from the deep-sea bacterium Marinactinospora thermotolerans, in a chemoenzymatic route. mdpi.comuni-marburg.de
In this approach, MpnD catalyzes the "reverse" prenylation of the cyclic dipeptide (-)-indolactam V at the C-7 position of the indole ring. mdpi.com The enzyme uses a prenyl donor, such as dimethylallyl diphosphate (B83284) (DMAPP), to transfer the isoprenyl group directly onto the indolactam V scaffold, yielding this compound. mdpi.comresearchgate.net This enzymatic step is highly specific and avoids the need for the multi-step protection and functionalization sequences required in total chemical synthesis. mdpi.com A similar enzyme, TleC from Streptomyces blastmyceticus, can be used to synthesize the related alkaloid lyngbyatoxin A from the same (-)-indolactam V precursor. mdpi.comresearchgate.net
Table 2: Key Enzymes in Chemoenzymatic Synthesis of Indolactam Alkaloids
| Enzyme | Source Organism | Reaction Catalyzed | Product | Ref. |
| MpnD | Marinactinospora thermotolerans | Reverse prenylation of (-)-indolactam V | This compound | mdpi.com |
| TleC | Streptomyces blastmyceticus | Reverse prenylation of (-)-indolactam V | Lyngbyatoxin A | mdpi.com |
Synthetic Strategies for Indolactam-Based Analogues
The development of synthetic strategies for indolactam-based analogues is crucial for conducting structure-activity relationship (SAR) studies and discovering new therapeutic agents. researchgate.netthieme-connect.de By systematically modifying the indolactam scaffold, researchers can probe the structural elements required for biological activity. nih.govresearchgate.net Synthetic efforts have focused on diversifying the molecule at several key positions, primarily C7, C9, C12, and the indole nitrogen (N1). nih.gov
A highly effective strategy for generating analogues is the direct derivatization of the (-)-indolactam V core, which can be produced efficiently and on a large scale. nih.gov
N1-Alkylation : The indole nitrogen can be alkylated by treating an O-protected indolactam V with a base like sodium hydride followed by an alkyl halide (e.g., hexyl, isopropyl, or methyl halides). nih.gov This allows for the introduction of various hydrophobic groups at the N1 position.
C7-Modification : As seen in the divergent synthesis of this compound, the C7 position is a key site for modification. Various aryl and alkyl groups can be installed via cross-coupling reactions to explore how different hydrophobic substituents at this position influence activity. nih.gov
C12-Diversification : The amino acid residue at C12 can be varied. While synthetically less convergent, preparing indolactams with different amino acids (other than the natural L-valine) allows for probing the role of this position in target binding. nih.gov For example, the total synthesis of (-)-indolactam I, which incorporates a different amino acid, has been achieved. nih.gov
These synthetic approaches provide access to focused libraries of indolactam-based analogues, facilitating medicinal chemistry studies and the development of new compounds that target specific biological pathways. nih.govresearchgate.netthieme-connect.de
Synthesis of N-Hexylindolactam V
N-Hexylindolactam V is a key analogue of the indolactam family, and its synthesis is pivotal for structure-activity relationship (SAR) studies. A common and efficient route to N-Hexylindolactam V begins with the natural product (−)-indolactam V as the starting scaffold. wikipedia.org
The synthesis involves a multi-step process:
Protection of the C14 Hydroxyl Group : The primary alcohol at the C14 position of (−)-indolactam V is first protected to prevent it from reacting in subsequent steps. This is typically achieved by converting it into a silyl (B83357) ether using tert-butyldimethylsilyl chloride (TBSCl). wikipedia.org
N-Alkylation at the N1 Position : The indole nitrogen (N1) is then deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion is subsequently alkylated by reacting it with a hexyl halide, such as hexyl bromide or iodide, to introduce the hexyl group at the N1 position. wikipedia.org An alternative method involves using an alkyl p-toluenesulfonate in the presence of NaH. missouri.edu
Deprotection : The final step is the removal of the TBS protecting group from the C14 alcohol, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield N-Hexylindolactam V. wikipedia.org
This synthetic approach allows for the generation of N-Hexylindolactam V and other N-substituted analogues, such as N-isopropylindolactam V and N-methylindolactam V, by simply varying the alkyl halide used in the alkylation step. wikipedia.org
Table 1: Synthesis of N-Alkylindolactam V Analogues
| Analogue | Starting Material | Key Reagents | Key Transformation |
|---|
Systematic Modifications at C7, C9, and N1 Positions
Systematic modifications of the indolactam core at the C7, C9, and N1 positions are crucial for exploring the SAR and optimizing the biological profile of these compounds. wikipedia.org
C7 Position Modifications : The C7 position of the indole ring is a key site for introducing diversity. For instance, the synthesis of this compound itself requires the introduction of a reverse prenyl group at this position. A powerful strategy for this modification is a late-stage C7 functionalization. americanelements.comfishersci.ca This approach typically involves:
Selective bromination of the C7 position on a protected indolactam V intermediate using an electrophilic bromine source like N-bromosuccinimide (NBS). wikipedia.org
A palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling, to introduce the desired sidechain. americanelements.comfishersci.ca For the synthesis of this compound, a key step is the coupling of the C7-bromoindole intermediate with a zinc enolate to form the required sp²-sp³ carbon-carbon bond and install the quaternary carbon of the sidechain. fishersci.ca
C9 Position Modifications : The C9 position, part of the nine-membered lactam ring, also influences biological activity. Modifications at this site have been explored to understand their impact. For example, an ester-containing analogue has been prepared to examine the biological consequences of structural changes at C9. wikipedia.org
N1 Position Modifications : As described in the synthesis of N-Hexylindolactam V (Section 4.3.1), the indole nitrogen (N1) is readily modified. wikipedia.org Besides alkylation, acylation can also be performed. After protecting the C14 alcohol, the indole nitrogen anion can be reacted with an acylating agent like acetic anhydride (B1165640) to produce N-acetylindolactam V following deprotection. wikipedia.org These modifications have been shown to be advantageous for tuning the biological activity of the resulting analogues. wikipedia.org
Design and Synthesis of Novel Indolactam Dipeptides
The design and synthesis of novel indolactam dipeptides represent a function-oriented approach to developing new therapeutic agents. wikipedia.orguni.lu The indolactam dipeptide scaffold, found in natural products like (−)-indolactam V, is an attractive starting point for medicinal chemistry due to its potent biological activity and the presence of multiple positions that can be structurally modified. wikipedia.org
The design process often involves computational methods, like molecular docking, to predict how modifications will affect binding to target proteins. sigmaaldrich.com The core strategy is to use a highly scalable and efficient synthesis of a core structure, such as (−)-indolactam V, which then serves as a versatile substrate for diversification. wikipedia.orgamericanelements.com This modular approach allows for the streamlined preparation of a library of analogues with modifications at key positions, including C7, C9, and N1. wikipedia.org
The synthesis of these novel dipeptides leverages the chemical transformations described previously:
Scaffold Synthesis : An efficient total synthesis of the (−)-indolactam V core is the first step. Modern methods often employ copper-catalyzed amino acid arylation to form the crucial C4-N bond of the indole ring. uni.lu
Analogue Generation : From the core scaffold, late-stage functionalization reactions are used to introduce a wide range of chemical groups. wikipedia.orgamericanelements.com This includes the palladium-catalyzed cross-couplings for C7 modification and the N-alkylation/acylation for N1 modification. wikipedia.orgfishersci.ca
Dipeptide Variations : While modifications at C7, C9, and N1 are common, the amino acid residue at C12 can also be varied, although this presents a less convergent strategy for analogue synthesis. wikipedia.org
Through this integrated approach of design and synthesis, novel indolactam dipeptides are generated and evaluated, leading to the discovery of compounds with enhanced or selective biological activities. wikipedia.orgfishersci.fi
Compound and Reagent Information
Pharmacological and Biological Activities of Pendolmycin
Modulation of Key Cellular Signaling Pathways
Pendolmycin exerts its biological effects by intervening in several critical cellular signaling cascades. Its actions are primarily linked to its ability to mimic endogenous signaling molecules, leading to the activation or inhibition of specific enzymes and pathways.
This compound was initially identified and isolated based on its ability to inhibit the turnover of phosphatidylinositol in A431 cells, a human epidermoid carcinoma cell line. nih.govnih.govuni.lu This process is a crucial step in a signal transduction pathway that governs cellular responses to various external stimuli, including growth factors. The inhibition of epidermal growth factor (EGF)-induced phosphatidylinositol turnover was observed at an IC50 value of approximately 1 ng/mL. uni.lu By disrupting this pathway, this compound can alter fundamental cellular functions. nih.govnih.gov Studies have shown that this compound, along with teleocidin B and the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), effectively inhibited phosphatidylinositol turnover, highlighting its potency in modifying cell membrane-associated signaling events. nih.govnih.gov
A primary mechanism through which this compound and related indolactam alkaloids exert their effects is the activation of Protein Kinase C (PKC). uni.luuni.lu PKC is a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov this compound, like phorbol (B1677699) esters and teleocidins, can bind to and activate PKC. uni.luuni.lu
The activation of PKC by this compound is linked to its structural similarity to diacylglycerol (DAG), the natural activator of most PKC isoforms. citeab.com The indolactam core of this compound mimics the structure of DAG, allowing it to bind to the C1 domain of conventional and novel PKC isozymes. ctdbase.org The hydrophobic C7 side chain of this compound is proposed to interact with the cell membrane, which facilitates a sustained activation of the PKC–ligand–membrane complex, leading to prolonged downstream signaling. ctdbase.org This sustained activation is a key feature of its biological activity, including its role as a tumor promoter. uni.lu
The Protein Kinase C family consists of multiple isozymes, which are categorized into conventional (cPKC), novel (nPKC), and atypical (aPKC) subfamilies based on their activation requirements. nih.gov this compound and its parent compound, (-)-indolactam-V, are potent activators of both conventional and novel PKC isozymes. ctdbase.org Research indicates that the potency of indolactam-based compounds, including this compound, is higher for both the conventional (e.g., PKCα) and novel (e.g., PKCδ) isozyme classes that are implicated in the regulation of the Hedgehog signaling pathway. ctdbase.org While this compound itself shows broad activity, structure-activity relationship studies on related indolactam compounds suggest that modifications can enhance selectivity. For instance, derivatization at the N1 position of the indole (B1671886) ring can increase selectivity toward novel PKC isozymes. ctdbase.org
Recent studies have uncovered a novel role for this compound and related indolactam dipeptides as modulators of the Hedgehog (Hh) signaling pathway. ctdbase.org The Hh pathway is crucial during embryonic development, and its aberrant reactivation in adults is linked to the progression of several cancers, including basal cell carcinoma. ctdbase.org The key effectors of this pathway are the Gli family of transcription factors. Indolactam compounds like this compound have been shown to regulate Gli activity by targeting PKC isozymes, which act as regulators of the Hh pathway. ctdbase.org This represents a Smoothened (Smo)-independent mechanism of Hh pathway modulation, offering a potential avenue to overcome resistance to clinically used Smo inhibitors. ctdbase.org
This compound and its analogs function as inhibitors of Gli transcription factors. ctdbase.org This inhibition is mediated through their activation of specific PKC isozymes. ctdbase.org The interplay between conventional (PKCα) and novel (PKCδ) isoforms appears to be central to this regulation. ctdbase.org In cell-based Gli reporter assays, indolactam natural products demonstrated nanomolar potency in inhibiting Gli activity. ctdbase.org For example, while the parent compound (-)-indolactam-V showed a potency of 13 ± 6 nM, other optimized analogues achieved even greater Gli suppression. ctdbase.org This activity blocks the growth of Gli-dependent cancer cells, highlighting a potential therapeutic application for this class of compounds in combating Gli-driven cancers. ctdbase.org
Impact on the Hedgehog (Hh) Signaling Pathway
Antineoplastic and Tumor Promotion Activities
The biological activities of this compound are complex, exhibiting both tumor-promoting and potential antineoplastic properties depending on the cellular context.
Historically, this compound has been classified as a tumor promoter, similar to teleocidin A and TPA. uni.luuni.lu In a two-stage carcinogenesis experiment on the skin of CD-1 mice initiated with 7,12-dimethyl-benz[a]anthracene, this compound demonstrated clear tumor-promoting activity. uni.luuni.lu Its potency was found to be intermediate between that of (-)-indolactam-V and teleocidin A. uni.luuni.lu This activity is directly linked to its ability to potently activate Protein Kinase C, a mechanism shared by other TPA-type tumor promoters. uni.luuni.lu
Conversely, the discovery of its role as a potent inhibitor of Gli transcription factors has opened up avenues for its consideration in an antineoplastic context. ctdbase.org Since aberrantly activated Gli proteins are oncogenic and drive the progression of cancers like basal cell carcinoma, inhibitors of Gli function are sought after as anti-cancer agents. ctdbase.org By targeting PKC to suppress Gli-mediated transcription, this compound and its more potent, synthetically-derived analogues represent a novel class of Gli antagonists. ctdbase.org These compounds have been shown to block the growth of Gli-dependent basal cell carcinoma cells, suggesting a therapeutic potential that contrasts with its classic tumor-promoting profile. ctdbase.org
Interactive Data Table: Biological Activities of this compound and Related Compounds
| Compound | Primary Molecular Target | Effect on Target | Downstream Effect | Reported Biological Activity | IC50 / Potency |
| This compound | Phosphatidylinositol Pathway | Inhibition | Altered membrane signaling | Inhibitor of PI Turnover | ~1 ng/mL uni.lu |
| This compound | Protein Kinase C (PKC) | Activation | Modulation of cell signaling | Tumor Promoter, Gli Inhibitor | Potency between (-)-indolactam-V and teleocidin A uni.lu |
| (-)-Indolactam-V | Protein Kinase C (PKC) | Activation | Modulation of cell signaling | Tumor Promoter, Gli Inhibitor | Gli inhibition IC50: 13 ± 6 nM ctdbase.org |
| Teleocidin A | Protein Kinase C (PKC) | Activation | Modulation of cell signaling | Tumor Promoter | More potent than this compound uni.lu |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Protein Kinase C (PKC) | Activation | Modulation of cell signaling | Tumor Promoter | Potent PKC activator nih.gov |
Evaluation of Tumor-Promoting Efficacy in Carcinogenesis Models
While structurally related to potent tumor promoters, this compound itself has been evaluated for its tumor-promoting capabilities. nih.govnih.gov Studies using animal models, such as the DMBA/TPA multistage skin tumor protocol in mice, have been instrumental in understanding the stages of carcinogenesis, namely initiation and promotion. nih.gov In these models, an initiator like 7,12-dimethylbenz(α)anthracene (DMBA) causes an irreversible genetic alteration, while a promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA) drives the clonal expansion of these initiated cells, leading to tumor formation. nih.gov
The role of inflammatory cytokines like Tumor Necrosis Factor (TNF) as endogenous tumor promoters has also been established in various cancer models. nih.gov For instance, in a mouse model of colitis-associated colon cancer, blocking TNF function significantly reduced tumor formation. nih.gov The complex interplay between genetic mutations and environmental or chemical exposures is crucial in tumor development, and animal models provide a critical platform for dissecting these interactions. nih.gov
Inhibition of Gli-Dependent Basal Cell Carcinoma Cell Proliferation
The Hedgehog (Hh) signaling pathway and its downstream Gli transcription factors are critical during embryonic development but their reactivation in adults is linked to several cancers, including the majority of basal cell carcinomas. caltech.edunih.govnih.gov This makes the Gli proteins attractive targets for cancer therapy. caltech.eduresearchgate.net
Research has focused on developing inhibitors of Gli, and a novel class of indolactam dipeptides, including analogues of (-)-pendolmycin, has shown promise. caltech.edunih.govresearchgate.net These compounds are designed to target protein kinase C (PKC), which is known to regulate Gli activity. caltech.edunih.govnih.gov Through an efficient synthetic route, a series of (-)-pendolmycin analogues were created and evaluated in Gli reporter assays. caltech.edunih.gov
One notable analogue, N-hexylindolactam V, demonstrated superior suppression of Gli compared to existing clinical inhibitors and effectively blocked the growth of Gli-dependent basal cell carcinoma cells. caltech.edunih.govresearchgate.net These findings highlight the potential of indolactam-based PKC modulators as a new therapeutic strategy for cancers driven by uncontrolled Gli activity. nih.gov The structure-activity relationship studies from this research provide a foundation for the development of even more potent Gli antagonists. caltech.eduresearchgate.net
Antimicrobial and Antiparasitic Activities
This compound and its analogues have demonstrated a broad spectrum of antimicrobial and antiparasitic activities, positioning them as potential leads for the development of new therapeutic agents.
Antifungal Spectrum of Activity
The antifungal properties of various compounds are a significant area of research due to the rise of drug-resistant fungal infections. nih.govresearchgate.net The currently available antifungal drugs vary in their spectrum of activity and mechanisms of action. nih.govmsdmanuals.com For instance, echinocandins are a class of antifungals that target the fungal cell wall, a structure not present in mammals, making them a unique therapeutic option. msdmanuals.com While specific data on the antifungal spectrum of this compound itself is not extensively detailed in the provided context, the broader class of indole alkaloids, to which it belongs, is known for a wide range of biological activities, including antifungal effects. researchgate.net The evaluation of novel compounds for their ability to inhibit the growth of clinically important fungi, such as Candida species, is a continuous effort in drug discovery. nih.govsanfordguide.com
Anti-Bacterial Effects of this compound and Analogues
This compound has been identified as a naturally occurring compound with potential antibacterial properties. ontosight.ai Indole alkaloids, in general, are recognized for their diverse biological activities, including antibacterial effects. researchgate.net The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. frontiersin.org
Studies on analogues of various natural products have shown that structural modifications can significantly enhance antibacterial activity. For example, analogues of the diterpene polyalthic acid demonstrated improved activity against Gram-positive bacteria, including multidrug-resistant strains, compared to the parent compound. mdpi.com Similarly, modifications to antimicrobial peptides, such as increasing their net positive charge, have led to enhanced activity against Gram-negative bacteria. frontiersin.org While detailed studies on a wide range of bacterial strains for this compound are not fully elaborated, its classification as an indole alkaloid suggests its potential as a scaffold for developing new antibacterial drugs. researchgate.netontosight.ai
Anti-malarial and Antiplasmodial Properties of this compound Analogues
Malaria remains a significant global health issue, and the emergence of drug-resistant Plasmodium parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. anr.frnih.gov Analogues of various heterocyclic compounds are being actively investigated for their antiplasmodial activity. rsc.org
Research has shown that derivatives of marinacarbolines, which are structurally related to indole alkaloids, exhibit antimalarial activity against Plasmodium. researchgate.net The synthesis of novel quinoline-based analogues, inspired by the structure of chloroquine, has also yielded compounds with potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.govuct.ac.za While direct studies on the anti-malarial properties of this compound were not found, the promising results from structurally related indole alkaloids and their derivatives suggest that this compound analogues could be a valuable area for future antimalarial drug discovery. rsc.orgmdpi.com
Modulation of Cellular Membrane Functions
The cell membrane is a dynamic and crucial cellular component that regulates the passage of substances, facilitates cell signaling, and maintains cellular integrity. assaygenie.comlaminarpharma.com this compound has been shown to be a potent modulator of cellular membrane functions. nih.govnih.gov
As an inhibitor of phosphatidylinositol turnover, this compound affects key signaling pathways within the cell. nih.govnih.gov Research has demonstrated that this compound can inhibit the binding of epidermal growth factor (EGF), activate the release of arachidonic acid, and stimulate hexose (B10828440) transport. nih.govnih.gov Furthermore, it inhibits the binding of phorbol-12,13-dibutyrate (B8117905) in C3H10T1/2 cells. nih.gov These actions are comparable in potency to those of well-known tumor promoters like teleocidin B and phorbol esters, despite this compound having a simpler chemical structure. nih.govnih.gov This ability to modify critical membrane-associated functions underscores the significant biological activity of this compound.
Effects on Epidermal Growth Factor (EGF) Binding
This compound has been identified as an inhibitor of Epidermal Growth Factor (EGF) binding. nih.gov In studies conducted on C3H10T1/2 cells, the presence of this compound led to a reduction in the binding of EGF to its receptors. nih.govtocris.com This inhibitory action on a crucial growth factor receptor highlights one of its significant biological activities at the cellular membrane level. nih.gov The compound's potency in this regard is comparable to that of teleocidin B and 12-O-tetradecanoylphorbol-13-acetate (TPA), which are well-known tumor promoters. nih.govtocris.com
Table 1: Effect of this compound on EGF Binding
| Compound | Target Cell Line | Effect on EGF Binding | Potency Comparison |
| This compound | C3H10T1/2 | Inhibition | As potent as Teleocidin B and TPA nih.govtocris.com |
Activation of Arachidonic Acid Release
Research has demonstrated that this compound actively stimulates the release of arachidonic acid in C3H10T1/2 cells. nih.govtocris.com Arachidonic acid is a key polyunsaturated fatty acid stored in the cell membrane and its release is a critical step in various signaling pathways, including those related to inflammation. sigmaaldrich.comciteab.com The activation of this release mechanism by this compound is a significant modification of cellular function, placing it in the same category of potent biological activity as phorbol esters. nih.gov
Table 2: Effect of this compound on Arachidonic Acid Release
| Compound | Target Cell Line | Effect on Arachidonic Acid Release | Reference |
| This compound | C3H10T1/2 | Activation | nih.govtocris.com |
Inhibition of Hexose Transport
Contrary to inhibition, scientific studies report that this compound activates hexose transport in C3H10T1/2 cells. nih.govtocris.com Hexose transport is a fundamental process for cellular energy supply, involving the movement of simple sugars like glucose across the cell membrane. wikidata.org The ability of this compound to enhance this transport mechanism is another example of its powerful effect on cell membrane functions, similar in potency to teleocidin B and phorbol ester tumor promoters. nih.gov
Table 3: Effect of this compound on Hexose Transport
| Compound | Target Cell Line | Effect on Hexose Transport | Reference |
| This compound | C3H10T1/2 | Activation | nih.govtocris.com |
Structure Activity Relationship Sar Studies of Pendolmycin and Its Derivatives
Influence of Hydrophobic Moieties on Biological Activity Profiles
Pendolmycin is an indole (B1671886) alkaloid structurally similar to the teleocidin class of compounds, which are known tumor promoters. nih.govnih.gov The core structure of these compounds is (-)-indolactam-V, and the variations in their biological potency are largely attributed to the nature of the hydrophobic substituent at the C7 position of the indole ring. nih.gov
Research has demonstrated that the potency of these compounds, in activities such as inhibiting [3H]TPA binding, activating protein kinase C (PKC), and inducing ornithine decarboxylase, is directly related to the length and nature of the hydrophobic group at C7. nih.govnih.gov this compound possesses a C5 dimethylallyl group at this position. nih.gov Studies comparing this compound with other analogues reveal that an increase in the length of the hydrophobic side chain generally leads to an enhancement of biological activity. nih.gov This suggests that the hydrophobic moiety plays a crucial role in the molecule's interaction with its biological targets, likely by facilitating membrane insertion or binding to hydrophobic pockets within target proteins like PKC. nih.govpnas.org
Comparative Potency with Teleocidin A and Lyngbyatoxin A based on Hydrophobic Group Length
A clear SAR emerges when comparing this compound with its close relatives, Teleocidin A and Lyngbyatoxin A (also known as Teleocidin A1). nih.govnih.govmedchemexpress.com this compound, with its C5 dimethylallyl group, is structurally simpler than Teleocidin A, which features a more complex C10 linalyl group at the same C7 position. nih.govnih.gov
Studies have shown that the biological potencies of these compounds correlate with the length of this hydrophobic side chain. nih.gov For instance, the tumor-promoting activity of this compound on mouse skin was found to be intermediate between that of (-)-indolactam-V (which lacks a C7 substituent) and Teleocidin A. nih.govnih.gov The potency for various biological activities, including protein kinase C activation, generally increases with the length of the hydrophobic group. nih.gov Lyngbyatoxin A, being structurally identical to Teleocidin A1, exhibits potent biological activities consistent with its substantial hydrophobic side chain. nih.govnih.gov
| Compound | C7 Hydrophobic Moiety | Relative Biological Potency |
|---|---|---|
| (-)-Indolactam-V | None (Hydrogen) | Base |
| This compound | C5 Dimethylallyl Group | Intermediate |
| Teleocidin A / Lyngbyatoxin A | C10 Linalyl Group | High |
Effects of Chemical Modifications at C9 and N1 on Pharmacological Outcomes
Modifications at other positions of the indolactam ring, specifically at C9 and the indole nitrogen (N1), have also been explored to modulate pharmacological outcomes. The C9 position is known to influence the efficiency of ligand binding to the C1 domain of protein kinase C (PKC). nih.gov Therefore, structural changes at this site can alter the potency and selectivity of the compound.
Furthermore, derivatization at the N1 position of the indole has been shown to be a valuable strategy for enhancing selectivity toward different PKC isozymes. nih.gov This is significant because different PKC isozymes can have distinct, and sometimes opposing, cellular functions. By creating analogues with specific N1 substituents, such as N-acetylindolactam V, researchers aim to develop compounds that selectively target certain isozymes, potentially separating desired therapeutic effects from unwanted toxicities. nih.gov In the pursuit of Gli inhibitors, it was observed that while C7 and C9 derivatization did not significantly affect activity, specific N1 substituents could lead to an increase in potency. nih.gov
Rational Design Principles for Novel Gli Antagonists and Other Bioactive Compounds
The SAR data gathered from this compound and its derivatives have provided a foundation for the rational design of novel bioactive compounds, particularly antagonists of the Gli transcription factors. nih.govacs.org The Hedgehog (Hh) signaling pathway, in which Gli proteins are the terminal effectors, is crucial during embryonic development but its reactivation in adults is linked to several cancers. acs.org
SAR studies have revealed that the indolactam core is a viable scaffold for developing Gli inhibitors. nih.gov Key design principles have emerged from these studies:
Focus on N1 Substitution: Specific alkyl or acyl groups at the N1 position can enhance Gli inhibitory potency. For example, N-hexylindolactam V was identified as a lead compound with superior Gli suppression activity. nih.gov
Simplify at C7: For Gli antagonism, the complex hydrophobic moiety at C7, characteristic of potent PKC activators like this compound and teleocidin, is not required and may not be beneficial. Simpler analogues lacking this substituent are attractive targets. nih.gov
Maintain Core Stereochemistry: The stereochemistry of the core indolactam V structure is generally considered important for biological activity. nih.gov
These principles guide the synthesis of new analogues with improved potency and selectivity, moving away from the broad-spectrum PKC activation associated with the natural products towards more targeted therapeutic agents for Gli-driven cancers and other diseases. nih.govresearchgate.net This strategic approach exemplifies how understanding the structure-activity relationships of a natural product can pave the way for novel drug discovery. nih.govnih.gov
Advanced Research Methodologies and Future Directions
Application of Genomic Mining and Bioinformatic Tools in Discovery
The discovery and characterization of pendolmycin and related indolactam alkaloids are increasingly driven by genomic mining and sophisticated bioinformatic tools. figshare.comresearchgate.netnih.gov The advent of rapid genome sequencing has revealed a vast number of orphan biosynthetic gene clusters (BGCs) in various organisms, particularly in cyanobacteria and actinobacteria, which are known producers of these compounds. figshare.comnih.gov
Bioinformatic platforms are essential for identifying and annotating the nonribosomal peptide synthetase (NRPS) and other tailoring enzyme genes responsible for constructing the complex this compound scaffold. researchgate.net For instance, the biosynthetic gene cluster for this compound was identified in Marinactinospora thermotolerans and involves a key prenyltransferase, MpnD, which is responsible for attaching the dimethylallyl group to the indolactam V core. acs.org These computational tools allow researchers to predict the structure of the natural product from the gene sequence, thereby prioritizing the investigation of novel BGCs and avoiding the rediscovery of known compounds. researchgate.net This genome-led approach accelerates the discovery of new this compound analogues and provides the genetic blueprint for their subsequent bioengineering.
Advancements in Heterologous Expression and Metabolic Engineering for Sustainable Production
Sustainable production of this compound and its precursors has been a significant challenge due to the low yields from native producers and the difficulties in their cultivation. thieme-connect.de Heterologous expression, which involves transferring the this compound BGC into a more amenable host organism, has emerged as a powerful solution. figshare.comnih.govnih.govresearchgate.net
A notable success in this area is the production of this compound in the model cyanobacterium Anabaena sp. strain PCC 7120. figshare.comnih.govacs.orgnih.gov Researchers have successfully expressed codon-optimized genes from actinobacteria within this cyanobacterial host to produce not only this compound but also related indolactams like teleocidin B-4. figshare.comnih.govnih.gov This work demonstrated that Anabaena 7120 can serve as a versatile chassis for producing natural products from diverse origins. nih.govresearchgate.net Metabolic engineering strategies are employed in conjunction with heterologous expression to further enhance production titers. By optimizing precursor supply pathways and expression conditions, the yield of the target compound can be significantly increased, making these complex molecules more accessible for extensive research and development. nih.govresearchgate.net
Integration of Chemoenzymatic Synthesis for Structural Diversification
Chemoenzymatic synthesis offers a powerful strategy to create structural diversity in the this compound scaffold, which is difficult to achieve through purely chemical or biological methods. acs.org This approach combines the selectivity of enzymatic reactions with the flexibility of chemical synthesis. For this compound, a key enzymatic step is the "reverse" prenylation of the indole (B1671886) ring. researchgate.net
By utilizing prenyltransferases with relaxed substrate specificities, researchers can introduce a variety of prenyl groups onto the indolactam V core, generating a library of novel this compound analogues. researchgate.net The synthesis of the core indolactam V scaffold can be accomplished chemically, providing a versatile platform for subsequent enzymatic modifications. acs.org This modular approach allows for the late-stage diversification of the molecule, enabling the rapid generation of analogues with potentially improved potency, selectivity, or pharmacokinetic properties. acs.orgthieme-connect.com
Development of Preclinical Platforms for Comprehensive Therapeutic Evaluation
To fully assess the therapeutic potential of this compound and its derivatives, robust preclinical evaluation platforms are essential. Research has focused on developing and utilizing cell-based assays that can effectively screen for desired biological activities. For example, given the role of the Hedgehog (Hh) signaling pathway in various cancers, mechanistically distinct Gli reporter assays have been employed to evaluate this compound analogues as potential inhibitors of this pathway. nih.govacs.orgresearchgate.net
In one study, an efficient synthetic route to (-)-pendolmycin and a series of its analogues was developed specifically to facilitate their evaluation in these reporter cell lines. nih.govacs.org This platform led to the identification of N-hexylindolactam V, an analogue that exhibited superior suppression of Gli transcription factor activity compared to existing clinical inhibitors like vismodegib. nih.govacs.orgresearchgate.net The lead compounds identified through these screens were then tested in more advanced preclinical models, such as Gli-dependent basal cell carcinoma cell lines, to validate their therapeutic potential. nih.govacs.org These integrated preclinical platforms are crucial for bridging the gap between initial discovery and clinical development. thieme-connect.de
In-Depth Investigation of Molecular Mechanisms of Action and Specific Biological Targets
Understanding the precise molecular mechanisms of action is critical for the development of this compound-based therapeutics. This compound is classified as an indolactam alkaloid, a family of compounds known to be potent activators of protein kinase C (PKC) isozymes. thieme-connect.demdpi.com PKC enzymes are key regulators of numerous cellular processes, and their dysregulation is implicated in diseases like cancer. thieme-connect.de The interaction of indolactams with the C1 domain of PKC mimics that of the endogenous ligand diacylglycerol, leading to enzyme activation. guidetopharmacology.org
Beyond its well-established role as a PKC activator, recent studies have uncovered new potential targets. The discovery that this compound analogues can inhibit the Gli transcription factors in the Hedgehog signaling pathway, independent of the upstream receptor Smoothened, points to a novel mechanism for anticancer activity. nih.govacs.org Additionally, this compound has shown antibacterial activity against certain strains, although the specific mechanism in bacteria is less understood and requires further investigation. ontosight.ailumenlearning.comorthobullets.commdpi.com In-depth studies are ongoing to fully elucidate the on- and off-target effects of this compound to optimize its therapeutic window.
Construction of Combinatorial Biosynthesis and Analogue Libraries for Drug Discovery
Combinatorial biosynthesis has emerged as a key technology for generating libraries of novel natural product analogues. figshare.comnih.govnih.gov This approach involves the genetic manipulation of biosynthetic pathways, such as swapping enzyme domains or entire genes between different BGCs, to produce new chemical structures. The indolactam biosynthetic pathway is particularly well-suited for this strategy.
Researchers have successfully used Anabaena sp. PCC 7120 as a host for the combinatorial biosynthesis of indolactam natural products, including this compound, lyngbyatoxin A, and teleocidin B-4. figshare.comnih.govnih.gov By mixing and matching tailoring genes from different bacterial species, they were able to create new combinations and produce a range of indolactam derivatives. nih.gov This strategy, combined with synthetic methods to create focused libraries of analogues, provides a powerful engine for drug discovery. thieme-connect.de These libraries can then be screened against various biological targets to identify compounds with enhanced therapeutic properties, such as increased potency or novel mechanisms of action.
Prospects for Developing Novel Therapeutic Agents Based on the this compound Scaffold
The unique chemical architecture and biological activity profile of the this compound scaffold make it a highly promising starting point for the development of novel therapeutic agents. mdpi.com While its potent PKC activation has been a subject of interest for decades, the discovery of its ability to modulate the Hedgehog signaling pathway has opened new avenues for cancer therapy. nih.govacs.org
Analogues based on the this compound (indolactam) core, such as N-hexylindolactam V, have demonstrated nanomolar potency as Gli antagonists, effectively blocking the growth of Gli-dependent cancer cells. nih.govacs.org This provides a distinct advantage over current FDA-approved drugs like vismodegib, which target the upstream protein Smoothened and are susceptible to resistance mechanisms that reactivate the pathway downstream. nih.govwikipedia.org The indolactam scaffold is a privileged structure that can be chemically modified at multiple positions to fine-tune its biological activity, offering the potential to develop next-generation therapeutics for a range of diseases, including various cancers and neurological disorders. thieme-connect.demdpi.comnih.gov
Q & A
Q. What is the structural classification of Pendolmycin, and how does this inform its bioactivity?
this compound belongs to the indolactam class of compounds, characterized by a fused indole and lactam ring system. This structural motif is critical for its interaction with protein kinase C (PKC) isoforms, a mechanism linked to its tumor-promoting activity in murine models . To confirm structural-activity relationships, researchers should employ techniques like nuclear magnetic resonance (NMR) for stereochemical analysis and comparative molecular docking studies against PKC isoforms.
Q. Which in vivo models have validated this compound’s tumor-promoting effects, and what are their limitations?
Early studies used CD-1 mice treated with this compound topically, demonstrating hyperplasia and tumor promotion via PKC activation . However, these models lack genetic diversity and humanized pathways. Researchers should supplement with transgenic models (e.g., PKCε-overexpressing mice) and 3D organoid systems to better approximate human responses. Ensure reproducibility by adhering to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
Q. What standard assays are used to evaluate this compound’s cytotoxicity, and how should conflicting IC₅₀ values be interpreted?
Common assays include MTT and ATP-based viability tests. Discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. Jurkat), incubation times, or solvent interference (e.g., DMSO concentrations >0.1%). Mitigate contradictions by:
- Validating assays with orthogonal methods (e.g., flow cytometry for apoptosis).
- Reporting raw data with statistical precision (e.g., ±SEM, p<0.05) .
- Cross-referencing with publicly available datasets (e.g., ChEMBL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported dual role as a tumor promoter and cytotoxic agent?
Contradictory findings often stem from context-dependent PKC isoform activation. For example, PKCα may promote proliferation in epithelial cells, while PKCδ induces apoptosis in lymphocytes. To address this:
Q. What advanced methodologies are recommended for studying this compound’s interaction with protein kinase C (PKC)?
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Structural Biology : Co-crystallization of this compound with PKC isoforms (e.g., PKCι) for X-ray diffraction analysis.
- Functional Assays : FRET-based reporters to monitor real-time PKC activation in live cells . Ensure data robustness by repeating experiments across independent laboratories and depositing raw datasets in repositories like Zenodo .
Q. How should researchers design experiments to explore this compound’s environmental adaptability in microbial producers?
this compound is biosynthesized by marine actinomycetes like Nocardiopsis spp. To study its ecological role:
- Use multi-omics approaches (metagenomics, metabolomics) to identify regulatory genes under stress conditions (e.g., salinity, nutrient deprivation).
- Employ CRISPR interference (CRISPRi) to silence candidate biosynthetic clusters and assess compound yield.
- Validate ecological hypotheses via microcosm experiments simulating marine environments .
Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound studies?
- Hierarchical Bayesian Modeling : Accounts for variability across cell lines or animal cohorts.
- Principal Component Analysis (PCA) : Identifies confounding variables (e.g., batch effects in cytotoxicity assays).
- Machine Learning : Random Forest classifiers to predict bioactivity based on structural analogs. Always report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .
Methodological Guidelines
- Reproducibility : Document experimental protocols in accordance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument outputs (e.g., HPLC chromatograms) in supplementary materials .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and follow institutional guidelines for humane endpoints .
- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to formulate focused research questions and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
